METHYL 4,5-DIMETHOXY-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE
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Overview
Description
METHYL 4,5-DIMETHOXY-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes methoxy groups and an acetylamino group attached to a benzoate core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the benzoate core. The process includes:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid derivatives and methanol in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetylation: The acetylamino group is added through acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Coupling: The final step involves coupling the acetylamino group with the benzoate core under specific reaction conditions, such as elevated temperatures and the use of coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHOXY-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetylamino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
METHYL 4,5-DIMETHOXY-2-{[(4-METHYLPHENYL)ACETYL]AMINO}BENZOATE: Similar structure but with a different position of the methyl group.
METHYL 4,5-DIMETHOXY-2-{[MORPHOLIN-4-YL(PHENYL)ACETYL]AMINO}BENZOATE: Contains a morpholine ring instead of a methyl group.
METHYL 4,5-DIMETHOXY-2-{[(PHENYLSULFANYL)ACETYL]AMINO}BENZOATE: Contains a phenylsulfanyl group instead of a methyl group.
Uniqueness
METHYL 4,5-DIMETHOXY-2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(2-methylphenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12-7-5-6-8-13(12)9-18(21)20-15-11-17(24-3)16(23-2)10-14(15)19(22)25-4/h5-8,10-11H,9H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDFKKJLWAECPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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